molecular formula C17H15ClN4O B2492739 3-[(4-Chlorophenyl)amino]-6-(4-methylbenzyl)-1,2,4-triazin-5-ol CAS No. 905764-85-4

3-[(4-Chlorophenyl)amino]-6-(4-methylbenzyl)-1,2,4-triazin-5-ol

Cat. No. B2492739
CAS RN: 905764-85-4
M. Wt: 326.78
InChI Key: GCNLCSZHWCCHSQ-UHFFFAOYSA-N
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Description

This compound belongs to the class of triazine derivatives, known for their versatile applications in pharmaceuticals, agriculture, and materials science. The interest in such compounds arises from their structural diversity and biological activities, making them valuable in drug development and other areas.

Synthesis Analysis

The synthesis of triazine derivatives involves multi-step chemical reactions, starting from base compounds such as 1,2,4-triazole precursors, which undergo further functionalization and substitution reactions to introduce various substituents, including chlorophenyl and methylbenzyl groups (L. Hwang et al., 2006; O. Bekircan et al., 2015).

Molecular Structure Analysis

X-ray diffraction techniques and density functional theory (DFT) calculations are commonly used to determine the molecular structure, revealing dihedral angles, hydrogen bonding patterns, and the overall three-dimensional arrangement of atoms within the molecule (Șahin et al., 2011).

Chemical Reactions and Properties

Triazine derivatives undergo various chemical reactions, including nucleophilic substitution and cyclization, leading to the formation of new compounds with diverse biological activities. These reactions are crucial for modifying the triazine core to achieve desired properties or activities (S. Shibamoto & T. Nishimura, 1986).

Physical Properties Analysis

The physical properties of triazine derivatives, such as solubility, melting point, and crystallinity, are influenced by their molecular structure. These properties are essential for determining the compound's suitability for various applications, including its formulation in pharmaceuticals (C. Alaşalvar et al., 2014).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interactions with biological targets, are pivotal for the compound's applications in drug design and development. Triazine derivatives exhibit a range of biological activities, attributed to their ability to interact with enzymes and receptors, making them candidates for therapeutic agents (O. Bekircan et al., 2008).

properties

IUPAC Name

3-(4-chloroanilino)-6-[(4-methylphenyl)methyl]-4H-1,2,4-triazin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN4O/c1-11-2-4-12(5-3-11)10-15-16(23)20-17(22-21-15)19-14-8-6-13(18)7-9-14/h2-9H,10H2,1H3,(H2,19,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCNLCSZHWCCHSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CC2=NN=C(NC2=O)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(4-Chlorophenyl)amino]-6-(4-methylbenzyl)-1,2,4-triazin-5-ol

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